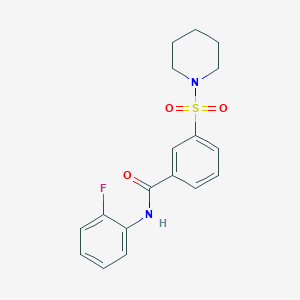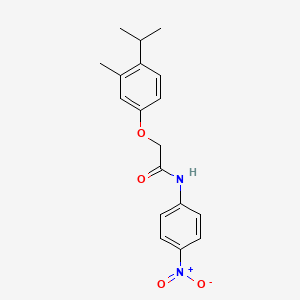![molecular formula C18H24N2O2 B4954855 N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)
N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide, commonly known as CPP or CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in dentistry. CPP-ACP is a bioactive peptide that has been shown to have various beneficial effects on oral health, including remineralization of enamel, inhibition of plaque formation, and reduction of tooth sensitivity.
作用機序
The mechanism of action of CPP-ACP is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. CPP-ACP also contains calcium and phosphate ions, which are essential for remineralization of enamel. Additionally, CPP-ACP has been shown to inhibit the growth and activity of bacteria that cause dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have various biochemical and physiological effects on oral health. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize enamel. CPP-ACP has also been shown to inhibit the growth and activity of bacteria that cause dental caries, which can help to prevent tooth decay. Additionally, CPP-ACP has been shown to reduce tooth sensitivity by blocking the exposed dentin tubules.
実験室実験の利点と制限
The advantages of using CPP-ACP in lab experiments include its ability to remineralize enamel, inhibit plaque formation, and reduce tooth sensitivity. CPP-ACP is also non-toxic and has been shown to be safe for use in humans. However, there are also some limitations to using CPP-ACP in lab experiments. For example, it can be difficult to control the concentration and delivery of CPP-ACP, which can affect its effectiveness.
将来の方向性
There are many potential future directions for research on CPP-ACP. One area of research could focus on optimizing the delivery of CPP-ACP to maximize its effectiveness. Another area of research could focus on developing new formulations of CPP-ACP that are more stable and have a longer shelf life. Additionally, research could be done to investigate the potential applications of CPP-ACP in other fields, such as drug delivery and tissue engineering. Overall, CPP-ACP has shown great promise for its potential applications in dentistry and beyond, and further research is needed to fully understand its mechanisms of action and potential benefits.
合成法
CPP-ACP can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most common method for synthesizing CPP-ACP is the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The resin-bound peptide is then cleaved and purified to obtain CPP-ACP.
科学的研究の応用
CPP-ACP has been extensively studied for its potential applications in dentistry. It has been shown to have various beneficial effects on oral health, including remineralization of enamel, inhibition of plaque formation, and reduction of tooth sensitivity. CPP-ACP has also been studied for its potential applications in other fields, such as drug delivery and tissue engineering.
特性
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(14-6-2-3-7-14)19-16-10-8-15(9-11-16)18(22)20-12-4-1-5-13-20/h8-11,14H,1-7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSZICTHAESFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4954795.png)
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)

![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
methyl]phosphonate](/img/structure/B4954842.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)

